molecular formula C8H9ClINO2 B15295974 2-Amino-2-(3-iodophenyl)acetic acid hydrochloride

2-Amino-2-(3-iodophenyl)acetic acid hydrochloride

Cat. No.: B15295974
M. Wt: 313.52 g/mol
InChI Key: QTCJENXDRBIGBM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-iodophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted phenylacetic acids, amides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(3-iodophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-iodophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and iodophenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-iodophenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and an iodophenyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H9ClINO2

Molecular Weight

313.52 g/mol

IUPAC Name

2-amino-2-(3-iodophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H8INO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H

InChI Key

QTCJENXDRBIGBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(C(=O)O)N.Cl

Origin of Product

United States

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